molecular formula C22H24F3NO3S B5071554 ethyl 1-[(3-methyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

ethyl 1-[(3-methyl-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate

Cat. No.: B5071554
M. Wt: 439.5 g/mol
InChI Key: PKIQPMPDMKKLLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the ester group could be introduced through a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The trifluoromethyl group could be introduced through a trifluoromethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon skeleton. The presence of the ester, carbonyl, and trifluoromethyl groups would likely have a significant impact on the overall shape and properties of the molecule .


Chemical Reactions Analysis

Esters can participate in a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents . The carbonyl group can also participate in a variety of reactions, including nucleophilic addition reactions . The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the ester and carbonyl groups could influence its polarity, solubility, and reactivity .

Properties

IUPAC Name

ethyl 1-(3-methylthiophene-2-carbonyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3NO3S/c1-3-29-20(28)21(14-16-5-4-6-17(13-16)22(23,24)25)8-10-26(11-9-21)19(27)18-15(2)7-12-30-18/h4-7,12-13H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIQPMPDMKKLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C(C=CS2)C)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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